5-Pentafluorophenyl-nicotinic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pentafluorophenyl-nicotinic acid methyl ester: is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a pentafluorophenyl group attached to the nicotinic acid methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentafluorophenyl-nicotinic acid methyl ester typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst. The pentafluorophenyl group is introduced through a substitution reaction using pentafluorophenol and a suitable activating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Pentafluorophenyl-nicotinic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted with other nucleophiles, such as amines, to form amide bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, with conditions typically involving mild bases or acids to facilitate the reaction.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Amides: Formed through substitution reactions with amines.
Carboxylic Acids: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Pentafluorophenyl-nicotinic acid methyl ester is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also used in the synthesis of fluorinated analogs of biologically active molecules .
Medicine: Fluorinated compounds are known to exhibit improved pharmacokinetic properties, making them valuable in drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .
Wirkmechanismus
The mechanism of action of 5-Pentafluorophenyl-nicotinic acid methyl ester involves its interaction with specific molecular targets in biological systems. The pentafluorophenyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Pentafluorophenyl Methacrylate: Another fluorinated ester used in polymer chemistry.
Nicotinic Acid Methyl Ester: A simpler analog without the pentafluorophenyl group, used in medicinal chemistry.
Uniqueness: 5-Pentafluorophenyl-nicotinic acid methyl ester is unique due to the presence of both the pentafluorophenyl group and the nicotinic acid methyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C13H6F5NO2 |
---|---|
Molekulargewicht |
303.18 g/mol |
IUPAC-Name |
methyl 5-(2,3,4,5,6-pentafluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H6F5NO2/c1-21-13(20)6-2-5(3-19-4-6)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 |
InChI-Schlüssel |
AQNSNLGMYKHQFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=CC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.